![molecular formula C18H14ClN3O2 B2752960 Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate CAS No. 116989-57-2](/img/structure/B2752960.png)

Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

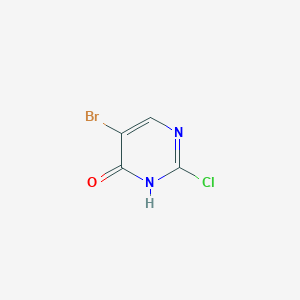

Ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is a chemical compound with the molecular formula C18H14ClN3O2. It has an average mass of 339.776 Da and a monoisotopic mass of 339.077454 Da .

Synthesis Analysis

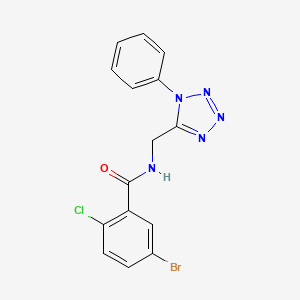

The synthesis of similar compounds has been reported in the literature. For example, a series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives were synthesized by a simple multi-step protocol starting from isatin . Another study reported the synthesis of five novel dyes based on the indolo[2,3-b]quinoxaline skeleton, derived from anthraquinone, through a cyclo-condensation reaction .Applications De Recherche Scientifique

Quantum Chemical Calculations for Corrosion Inhibition

Ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate and similar quinoxaline derivatives have been studied for their corrosion inhibition properties. Quantum chemical calculations based on the DFT method showed that these compounds could effectively inhibit copper corrosion in nitric acid media. The relationship between the molecular structure of quinoxalines and their inhibition efficiency was established, highlighting the potential of these compounds in corrosion protection applications (Zarrouk et al., 2014).

Cyclisation Mechanisms in Organic Synthesis

Research into the cyclisation mechanisms of indolo oxime ethers to form ethyl (9,11-dimethoxy indolo[2,3-c]quinoline-6-carboxylates) provides insight into the synthesis of complex organic molecules. The study used 1H NMR spectroscopy to determine that the reaction proceeds through an electrocyclic mechanism, emphasizing the role of the ester moiety in this process (Clayton et al., 2007).

Enhancement of Synthesis Processes

Microwave irradiation has been shown to promote the regioselective synthesis of 6H-indolo[2,3-b]quinoxalines, including ethyl indolo[2,3-b]quinoxaline-6-acetate, through condensation processes. This method offers an efficient pathway for the preparation of these compounds, which can be further modified for various applications (Ashry et al., 2005).

Antimicrobial and Larvicidal Activities

Studies have also explored the biological activities of quinoxaline derivatives. For instance, succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates showed significant antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents (Ahmed et al., 2006).

Synthesis and Characterization for Antiviral Agents

Ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate and related compounds have been synthesized and tested for antiviral activity against various viruses. This research highlights the potential of quinoxaline derivatives as antiviral agents, providing a foundation for further drug development (Elzahabi, 2017).

Orientations Futures

Given the wide range of biological properties exhibited by indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . These compounds have potential to be used as n-type materials for optoelectronic devices .

Mécanisme D'action

Target of Action

The primary target of ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is DNA . This compound is an analogue of a natural cytotoxic agent, ellipticine, isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .

Mode of Action

The compound interacts with its target, DNA, through non-covalent binding . This interaction can lead to changes in the DNA structure, affecting the normal functioning of the cell .

Biochemical Pathways

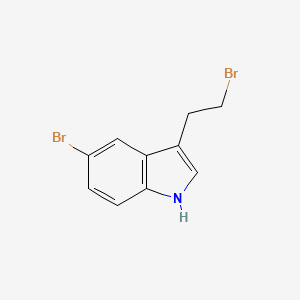

The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis . It’s also worth noting that the compound has shown high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus .

Result of Action

The compound’s action results in the disruption of normal cellular processes, leading to cell death . It exhibits cytotoxic effects against various types of cancer, except for Burkitt lymphoma, which is viral . Moreover, it has shown antiviral activity against several viruses .

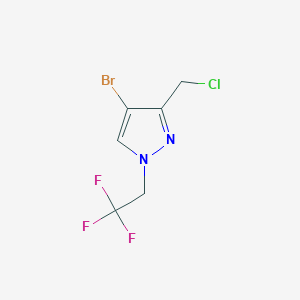

Action Environment

The action, efficacy, and stability of ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at certain positions can affect the yield of the reaction products . To reduce the competing reaction rate, certain reactions were carried out at 40°C in the presence of equivalent amounts of potassium carbonate .

Propriétés

IUPAC Name |

ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2/c1-2-24-16(23)10-22-15-8-7-11(19)9-12(15)17-18(22)21-14-6-4-3-5-13(14)20-17/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOCXDIEYCAEGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide](/img/structure/B2752881.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2752883.png)

![2-[3'-(3-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2752887.png)

![2-[2-(4-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2752889.png)

![5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2752891.png)

![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2752895.png)

![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2752897.png)

![(E)-N-{7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B2752899.png)